Ethyl 5-fluoro-2-formylbenzoate
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Overview
Description
Ethyl 5-fluoro-2-formylbenzoate is an organic compound with the molecular formula C10H9FO3. It is a derivative of benzoic acid, featuring a fluorine atom at the 5-position and a formyl group at the 2-position, with an ethyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-fluoro-2-formylbenzoate typically involves the esterification of 5-fluoro-2-formylbenzoic acid. One common method is the Fischer esterification, where the acid reacts with ethanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow processes, which allow for better control over reaction conditions and higher yields. Catalysts and solvents are chosen to optimize the reaction rate and product purity .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-fluoro-2-formylbenzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products:
Oxidation: 5-fluoro-2-carboxybenzoic acid.
Reduction: 5-fluoro-2-hydroxymethylbenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used
Scientific Research Applications
Ethyl 5-fluoro-2-formylbenzoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals that require fluorinated aromatic compounds.
Industry: It is used in the production of materials with specific properties, such as increased stability and reactivity
Mechanism of Action
The mechanism of action of ethyl 5-fluoro-2-formylbenzoate depends on its specific application. In biological systems, the fluorine atom can enhance the compound’s stability and bioavailability. The formyl group can participate in various biochemical reactions, potentially interacting with enzymes and other molecular targets. The exact pathways and molecular targets would depend on the specific derivative and its intended use .
Comparison with Similar Compounds
Ethyl 2-formylbenzoate: Lacks the fluorine atom, which may result in different reactivity and stability.
Methyl 5-fluoro-2-formylbenzoate: Similar structure but with a methyl ester group instead of an ethyl ester, which can affect its physical and chemical properties.
5-fluoro-2-formylbenzoic acid: The free acid form, which can be more reactive in certain conditions
Uniqueness: this compound is unique due to the presence of both the fluorine atom and the formyl group, which confer specific reactivity and stability.
Properties
Molecular Formula |
C10H9FO3 |
---|---|
Molecular Weight |
196.17 g/mol |
IUPAC Name |
ethyl 5-fluoro-2-formylbenzoate |
InChI |
InChI=1S/C10H9FO3/c1-2-14-10(13)9-5-8(11)4-3-7(9)6-12/h3-6H,2H2,1H3 |
InChI Key |
PEVMJBPFWBUFAM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)F)C=O |
Origin of Product |
United States |
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